2,3,3A,4,5,6-hexahydro-1H-benzo[de]isoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,3,3A,4,5,6-hexahydro-1H-benzo[de]isoquinoline hydrochloride is a useful research compound. Its molecular formula is C12H16ClN and its molecular weight is 209.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2,3,3A,4,5,6-hexahydro-1H-benzo[de]isoquinoline hydrochloride is the 5-HT3 receptor . This receptor plays a crucial role in the transmission of signals in the nervous system, particularly those related to nausea and vomiting .
Mode of Action
This compound acts as a potent and selective antagonist of the 5-HT3 receptor . By binding to these receptors, it prevents the action of serotonin, a neurotransmitter that can trigger nausea and vomiting .
Biochemical Pathways
The compound’s action on the 5-HT3 receptors affects the serotonergic signaling pathway . By blocking these receptors, it prevents the transmission of signals that would otherwise lead to nausea and vomiting .
Pharmacokinetics
Like other 5-ht3 antagonists, it is likely to be absorbed, distributed, metabolized, and excreted by the body in a manner that allows it to effectively reach its target receptors and exert its antiemetic effects .
Result of Action
By blocking the 5-HT3 receptors, this compound prevents the triggering of the reflexes that lead to nausea and vomiting . This makes it an effective treatment for conditions such as chemotherapy-induced nausea and vomiting (CINV) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, the patient’s health status, and genetic factors can all affect the compound’s efficacy and stability . .
Biochemical Analysis
Cellular Effects
It’s hypothesized that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s believed that the compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It’s hypothesized that the compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It’s believed that the compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It’s hypothesized that the compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-3-9-4-2-6-11-8-13-7-10(5-1)12(9)11;/h1,3,5,11,13H,2,4,6-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFVPECEMLEHDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC3=CC=CC(=C23)C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42025-42-3 |
Source
|
Record name | 3-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.